molecular formula C15H16Cl2N5O6+ B194312 Lamotrigine N2-glucuronide CAS No. 133310-19-7

Lamotrigine N2-glucuronide

Cat. No. B194312
M. Wt: 433.2 g/mol
InChI Key: IEVMENHZPOWVGO-XPORZQOISA-O
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Description

Lamotrigine N2-Glucuronide is the major metabolite of Lamotrigine, an anticonvulsant medication used in the treatment of epilepsy . It is an off-white solid and is primarily produced in the liver through the process of glucuronidation .


Synthesis Analysis

Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to various metabolites including 2-N-glucuronide (76% of dose) and 5-N-glucuronide (10% of dose) . Glucuronidation is primarily via UGT1A4, but UGT1A1 and UGT2B7 also contribute . A study has shown that lamotrigine-N2-glucuronide was most efficiently synthesized from methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate .


Chemical Reactions Analysis

Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to form various metabolites including 2-N-glucuronide . This process is known as glucuronidation and is primarily carried out by UGT1A4, but UGT1A1 and UGT2B7 also contribute .

Scientific Research Applications

Metabolic Pathway Studies

Lamotrigine N2-glucuronide's role in the metabolic pathway of lamotrigine has been a subject of research. Uehara et al. (2021) investigated lamotrigine metabolism in chimeric mice with humanized livers, finding that lamotrigine N2-glucuronide was the major metabolite in these mice, similar to humans. This study suggests that humanized-liver mice could be a suitable model for studying lamotrigine metabolism (Uehara et al., 2021).

Environmental Impact Assessment

In environmental science, the presence and transformation of lamotrigine and its metabolites, including N2-glucuronide, have been studied in wastewater treatment plants. Zonja et al. (2016) discovered that lamotrigine N2-glucuronide is a significant source of lamotrigine-derived compounds in wastewater, highlighting its environmental relevance (Zonja et al., 2016).

Analytical Method Development

The development of analytical methods for detecting lamotrigine and its metabolites, including N2-glucuronide, in biological samples is another area of research. Beck et al. (2006) developed a method using liquid chromatography-mass spectrometry for this purpose, demonstrating its applicability in clinical sample analysis (Beck et al., 2006).

Pharmacokinetic Studies

Pharmacokinetic studies involving lamotrigine N2-glucuronide focus on understanding how the drug and its metabolites behave in the body. Milosheska et al. (2016) developed a population pharmacokinetic model to evaluate the influence of genetic variants on lamotrigine pharmacokinetics, including the metabolism to N2-glucuronide (Milosheska et al., 2016).

Future Directions

While specific future directions for Lamotrigine N2-Glucuronide are not explicitly stated in the sources, there is evidence suggesting that the precise mechanism of action of Lamotrigine in the central nervous system (CNS) still needs to be determined . This could potentially open up new avenues for research into Lamotrigine N2-Glucuronide and its role in the CNS.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVMENHZPOWVGO-XPORZQOISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N5O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158073
Record name Lamotrigine 2-N-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamotrigine N2-glucuronide

CAS RN

133310-19-7, 135288-68-5
Record name 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133310-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamotrigine 2-N-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamotrigine N2-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamotrigine 2-N-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMOTRIGINE N2-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamotrigine N2-glucuronide
Reactant of Route 2
Lamotrigine N2-glucuronide
Reactant of Route 3
Lamotrigine N2-glucuronide
Reactant of Route 4
Lamotrigine N2-glucuronide
Reactant of Route 5
Lamotrigine N2-glucuronide
Reactant of Route 6
Lamotrigine N2-glucuronide

Citations

For This Compound
92
Citations
H Yang, D Zhang, S Mei, Z Zhao - Journal of Pharmaceutical and …, 2022 - Elsevier
… An UHPLC-MS/MS method for simultaneous determination of LTG and lamotrigine N2-glucuronide (LTG N2-GLUC), lamotrigine N2-oxide was developed, validated, and applied in 58 …
Number of citations: 3 www.sciencedirect.com
B Zonja, S Pérez, D Barceló - Environmental Science & …, 2016 - ACS Publications
Human Metabolite Lamotrigine-N2-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water | Environmental Science …
Number of citations: 50 pubs.acs.org
A Rowland, DJ Elliot, JA Williams, PI Mackenzie… - Drug Metabolism and …, 2006 - ASPET
… Lamotrigine (LTG) and lamotrigine N2-glucuronide (LTG-Gluc) were obtained from Wellcome Research Laboratories (Beckenham, UK). Solvents and other reagents were of analytical …
Number of citations: 249 dmd.aspetjournals.org
B Zonja, A Delgado, JL Abad, S Pérez, D Barceló - Water research, 2016 - Elsevier
The stability of lamotrigine (LMG) and its principal human metabolite, lamotrigine N2-glucuronide (LMG-N2-G), was studied as a function of pH (4–9). While LMG was stable across the …
Number of citations: 13 www.sciencedirect.com
A Reimers, G Helde, G Bråthen, E Brodtkorb - Epilepsy research, 2011 - Elsevier
… Solid line with squares: lamotrigine (n = 5–20); dashed line with circles: lamotrigine-N2-glucuronide (… CL R : renal clearance; LTG: lamotrigine; LTG-GLUC: lamotrigine-N2-glucuronide. …
Number of citations: 52 www.sciencedirect.com
S Uehara, Y Higuchi, N Yoneda, H Yamazaki… - Xenobiotica, 2021 - Taylor & Francis
… Moreover, consistent with the results of the present study, lamotrigine N2-glucuronide was confirmed in the urine of other humanised-liver mice (Bateman et al. Citation2014). Therefore, …
Number of citations: 2 www.tandfonline.com
R Wootton, J Soul‐Lawton, PE Rolan… - British journal of …, 1997 - Wiley Online Library
Aims The aim of this study was to compare the pharmacokinetics of the anti‐epileptic agent, lamotrigine, in patients with chronic renal failure and healthy volunteers. Methods Non‐…
Number of citations: 69 bpspubs.onlinelibrary.wiley.com
M Madmon, Y Zvuluni, V Mordehay… - Environmental …, 2023 - ACS Publications
Treated wastewater is an important source of water for irrigation. As a result, irrigated crops are chronically exposed to wastewater-derived pharmaceuticals, such as the anticonvulsant …
Number of citations: 3 pubs.acs.org
AF Bollmann, W Seitz, C Prasse, T Lucke… - Journal of hazardous …, 2016 - Elsevier
… The human metabolite lamotrigine N2-glucuronide was detected at concentrations up to 0.18 μg/L in two streams. In all other rivers and streams, the concentration was below the limit of …
Number of citations: 114 www.sciencedirect.com
AM Esmurziev, A Reimers, T Andreassen, N Simic… - Molecules, 2012 - mdpi.com
… However, lamotrigine-N2-glucuronide was most efficiently synthesised from methyl (2,3,4-tri-… Employing nitromethane as solvent with CdCO 3 as a base lamotrigine-N2 glucuronide was …
Number of citations: 6 www.mdpi.com

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